molecular formula C26H22N6O2S2 B2498327 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 835891-94-6

2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2498327
CAS No.: 835891-94-6
M. Wt: 514.62
InChI Key: YMTQXAQHXBAUQU-UHFFFAOYSA-N
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Description

This compound belongs to a class of hybrid heterocyclic acetamides featuring a 1,2,4-triazole core linked to a 1,3,4-thiadiazole moiety via a sulfanylacetamide bridge. The triazole ring is substituted at the 4-position with a 2,4-dimethylphenyl group and at the 5-position with a 2-hydroxyphenyl group, while the thiadiazole ring carries a phenyl group at the 5-position. Its synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides, alkylation, and condensation, as described for analogous triazole-thiadiazole hybrids . Characterization methods such as IR, NMR (¹H and ¹³C), and mass spectrometry confirm its structural integrity .

Properties

IUPAC Name

2-[[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2S2/c1-16-12-13-20(17(2)14-16)32-23(19-10-6-7-11-21(19)33)28-31-26(32)35-15-22(34)27-25-30-29-24(36-25)18-8-4-3-5-9-18/h3-14,33H,15H2,1-2H3,(H,27,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTQXAQHXBAUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Molecular Characteristics

The molecular formula of the compound is C24H22N4O2SC_{24}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 430.53 g/mol. The structural features include a triazole ring and thiadiazole moiety that are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its anticancer properties. The following sections detail its mechanisms of action, efficacy in various cancer models, and relevant case studies.

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple pathways:
    • Enzyme Inhibition : It targets key enzymes involved in cancer cell growth and survival, such as thymidylate synthase and histone deacetylases (HDAC) .
    • Induction of Apoptosis : Studies indicate that it may induce programmed cell death in malignant cells by activating intrinsic apoptotic pathways .
  • Antioxidant Activity : The compound exhibits antioxidant properties that can protect normal cells from oxidative stress induced by cancer therapies .
  • Interaction with Nucleic Acids : The triazole structure allows for interactions with DNA and RNA, potentially disrupting replication and transcription processes in cancer cells .

In Vitro Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : The compound exhibited an IC50 value of 6.2 μM.
  • Breast Cancer (T47D) : IC50 values were reported at 43.4 μM and 27.3 μM for different derivatives tested .

In Vivo Studies

Preclinical studies using animal models have shown promising results:

  • Tumor growth inhibition was observed in xenograft models when treated with this compound, highlighting its potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole and Thiadiazole Moieties : These heterocycles are crucial for the anticancer activity as they enhance binding to biological targets.
  • Substituents on Aromatic Rings : Variations in substituents such as methyl and hydroxy groups significantly influence the potency and selectivity against cancer cells .

Case Studies

Several studies have explored the efficacy of similar compounds:

  • A study on mercapto-substituted triazoles highlighted their role in chemoprevention and chemotherapy, showing how modifications can lead to enhanced biological activity against cancer .
  • Another review discussed various derivatives of 1,3,4-oxadiazoles that exhibited broad-spectrum biological activities including anticancer effects through similar mechanisms as those proposed for our compound .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the triazole moiety is crucial for enhancing the anticancer activity due to its ability to interact with biological targets involved in cancer progression .

Case Study:
A study demonstrated that the compound could inhibit the proliferation of breast cancer cells by inducing apoptosis. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly influenced the cytotoxicity against cancer cells .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The thiadiazole and triazole components contribute to its effectiveness against a range of bacterial strains. Studies show that compounds containing these heterocycles often exhibit enhanced antibacterial properties compared to their non-substituted counterparts .

Case Study:
In a comparative analysis, derivatives with similar structural frameworks were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiadiazole ring improved antibacterial efficacy significantly .

Pharmacological Insights

1. Mechanism of Action

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions, which is essential for various enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

2. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound:

  • Modifications on the phenyl and triazole rings can significantly alter biological activity.
  • Electron-withdrawing groups tend to enhance activity against specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other triazole-thiadiazole acetamide derivatives. Key variations lie in the substituents on the triazole and thiadiazole rings, which critically influence physicochemical and biological properties.

Compound Name Triazole Substituents Thiadiazole Substituents Key Structural Differences Reference
Target Compound 2,4-Dimethylphenyl, 2-Hydroxyphenyl 5-Phenyl Hydroxyl group enhances polarity
2-[(4-(3-Methylphenyl)-5-((4-Methylphenyl)Sulfanylmethyl)-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(2-Trifluoromethylphenyl)Acetamide 3-Methylphenyl, p-Tolylmethyl 2-Trifluoromethylphenyl Hydrophobic CF₃ group reduces solubility
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-[(5-(4-Methoxybenzylsulfanyl)-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetamide Not applicable (thiadiazole focus) 4-Methoxybenzyl, 2-Chloro-5-CF₃-phenyl Methoxy group improves metabolic stability
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide Ethyl, Thiophen-2-yl 4-Fluorophenyl Thiophene enhances π-π stacking interactions
N-(2,4-Difluorophenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Ethyl, Furan-2-yl 2,4-Difluorophenyl Fluorine atoms increase electronegativity

Structure-Activity Relationships (SAR)

  • Triazole Substituents : Bulky aryl groups (e.g., 2,4-dimethylphenyl) enhance lipophilicity and membrane permeability, while polar groups (e.g., 2-hydroxyphenyl) improve solubility and target binding .
  • Thiadiazole Substituents : Electron-deficient rings (e.g., 5-phenyl-1,3,4-thiadiazole) stabilize charge-transfer interactions with biological targets .
  • Sulfanyl Bridge : The –S–CH₂–C(=O)– linkage is critical for maintaining conformational flexibility and bioactivity .

Physicochemical Properties

  • Solubility : The 2-hydroxyphenyl group in the target compound increases aqueous solubility compared to methyl- or trifluoromethyl-substituted analogues .
  • Stability : Thiadiazole-containing compounds generally exhibit better thermal and hydrolytic stability than oxadiazole counterparts .

Preparation Methods

Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. Adapted from methods in, 5-phenyl-1,3,4-thiadiazol-2-amine is prepared by reacting phenylacetic acid hydrazide with carbon disulfide in the presence of phosphorus oxychloride:

$$
\text{C}6\text{H}5\text{CH}2\text{CONHNH}2 + \text{CS}2 \xrightarrow{\text{POCl}3} \text{C}6\text{H}5\text{-1,3,4-thiadiazol-2-amine} + \text{H}_2\text{S} \uparrow
$$

Reaction Conditions :

  • Solvent: Anhydrous ethanol
  • Temperature: Reflux at 80°C for 6 hours
  • Yield: 72–78%

Acetylation with Chloroacetyl Chloride

The thiadiazol-2-amine is acetylated using chloroacetyl chloride under basic conditions to introduce the reactive chloroacetamide group:

$$
\text{Thiadiazol-2-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, THF}} \text{2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide}
$$

Optimized Parameters :

  • Base: Triethylamine (2.5 eq)
  • Solvent: Tetrahydrofuran (THF) at 0°C
  • Reaction Time: 2 hours
  • Yield: 85%

Characterization Data :

  • IR (KBr) : 3282 cm⁻¹ (N–H stretch), 1701 cm⁻¹ (C=O amide)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.81–7.21 (m, 5H, Ar–H), 4.21 (s, 2H, CH₂Cl), 2.45 (s, 1H, NH)

Preparation of 4-(2,4-Dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol

The triazole-thiol component is synthesized via cyclocondensation of 2-hydroxyphenyl thiosemicarbazide with 2,4-dimethylbenzaldehyde, followed by oxidative cyclization:

$$
\text{2-Hydroxyphenyl thiosemicarbazide} + \text{2,4-Dimethylbenzaldehyde} \xrightarrow{\text{HCl, EtOH}} \text{Triazole-3-thiol}
$$

Key Modifications :

  • Oxidizing Agent : I₂/KIO₃ in ethanol for regioselective cyclization
  • Reaction Time : 8 hours at reflux
  • Yield : 68%

Spectral Confirmation :

  • ¹H NMR (DMSO-d₆) : δ 12.05 (s, 1H, SH), 10.21 (s, 1H, OH), 7.62–6.89 (m, 8H, Ar–H), 2.34 (s, 6H, CH₃)

Coupling via Nucleophilic Substitution

The final step involves displacing the chloride in 2-chloroacetamide with the triazole-3-thiolate anion under basic conditions:

$$
\text{2-Chloroacetamide} + \text{Triazole-3-thiol} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}
$$

Optimized Conditions :

  • Base: Potassium carbonate (2.0 eq)
  • Solvent: Anhydrous acetone
  • Temperature: 25°C, 5 hours
  • Yield: 76%

Purification : Recrystallization from ethanol/water (3:1) affords the pure product as a white crystalline solid.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3373 cm⁻¹ (N–H), 1707 cm⁻¹ (C=O), 1245 cm⁻¹ (C–S)
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 12.44 (s, 1H, NH), 10.18 (s, 1H, OH), 7.82–6.91 (m, 13H, Ar–H), 4.32 (s, 2H, SCH₂), 2.38 (s, 6H, CH₃)
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.2 (C=O), 158.4 (C–OH), 145.3–114.7 (Ar–C), 35.6 (SCH₂), 21.1 (CH₃)

Chromatographic Purity

  • HPLC : >95% purity (C18 column, MeOH:H₂O = 70:30, λ = 254 nm)
  • Melting Point : 218–220°C

Critical Process Considerations

Reaction Scale-Up Challenges

  • Exothermic Acetylation : Controlled addition of chloroacetyl chloride at 0°C prevents side reactions.
  • Moisture Sensitivity : Anhydrous acetone is essential for efficient nucleophilic substitution.

Comparative Methodologies

Alternative routes evaluated but discarded include:

Method Issue Reference
Direct coupling via Mitsunobu Low regioselectivity (<50%)
Thiourea cyclization Poor yield (32%)

Q & A

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

Key parameters include:

  • Temperature control : Maintaining 60–80°C during coupling reactions to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Reagent choice : Using coupling agents like EDCI/HOBt for efficient amide bond formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) improves purity .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and thiadiazole/triazole carbons (δ 150–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • FT-IR : Validate sulfanyl (C-S, ~650 cm⁻¹) and acetamide (C=O, ~1680 cm⁻¹) groups .

Q. How should stability studies be designed to assess compound integrity under storage conditions?

  • Light sensitivity : Store in amber vials; monitor degradation via HPLC over 30 days under UV/visible light .
  • pH stability : Test solubility and stability in buffers (pH 3–9) at 25°C and 40°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • In vitro vs. in vivo validation : Compare IC₅₀ values in cell lines (e.g., MCF-7) with efficacy in murine inflammation models .
  • Structural analogs : Synthesize derivatives (e.g., replacing 2-hydroxyphenyl with pyridinyl) to isolate activity-contributing groups .
  • Dose-response curves : Use nonlinear regression to identify discrepancies between low/high-dose effects .

Q. How can computational modeling predict target interactions and guide experimental design?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR); prioritize poses with ΔG < −8 kcal/mol .
  • QSAR analysis : Correlate substituent electronegativity (e.g., 2,4-dimethylphenyl) with anti-inflammatory activity .

Q. What advanced analytical methods validate purity and degradation products in batch samples?

  • LC-MS/MS : Quantify impurities at <0.1% levels using a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Q. How can derivatization strategies enhance selectivity for specific biological targets?

  • Functional group analysis : Introduce electron-withdrawing groups (e.g., -NO₂) to triazole to improve kinase inhibition .
  • Prodrug design : Modify the acetamide moiety with ester linkages for pH-dependent release in gastrointestinal models .

Methodological Troubleshooting

Q. How to address low yields during the final coupling step?

  • Catalyst optimization : Switch from DMAP to CuI (5 mol%) for sulfanyl-acetamide bond formation .
  • Intermediate purification : Pre-purify 4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol via recrystallization (ethanol/water) .

Q. What experimental controls are essential in anti-exudative activity assays?

  • Positive controls : Use diclofenac (8 mg/kg) to benchmark efficacy in carrageenan-induced rat paw edema .
  • Vehicle controls : Administer DMSO/PBS to isolate solvent effects on inflammation metrics .

Data Interpretation

Q. How to differentiate between synergistic and antagonistic effects in combination therapies?

  • Isobolographic analysis : Plot dose-response curves for the compound + NSAIDs (e.g., aspirin) to calculate combination indices (CI <1 = synergy) .
  • Mechanistic studies : Use Western blotting to assess COX-2/PGE₂ suppression in combination vs. monotherapy .

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